N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-17-7-9(11(16-17)19-2)10(18)15-8-3-5-12(13,14)6-4-8/h7-8H,3-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYAIRBWANVFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the difluorocyclohexyl group: The difluorocyclohexyl group can be introduced through a nucleophilic substitution reaction using a difluorocyclohexyl halide and a suitable nucleophile.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential modulator of biological pathways, particularly those involving potassium channels.
Medicine: Investigated for its potential therapeutic effects in treating diseases and disorders associated with potassium channel dysfunction.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as potassium channels. By modulating the activity of these channels, the compound can influence various physiological processes, including neuronal signaling and muscle contraction. The exact pathways and molecular targets involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1. Comparison of Pyrazole-4-carboxamide Derivatives
Thiazole-4-carboxamide Derivatives with 4,4-Difluorocyclohexyl Group
highlights thiazole-4-carboxamides sharing the N-(4,4-difluorocyclohexyl) group (Table 2). Key comparisons include:
- Heterocycle Core : Pyrazole (two adjacent nitrogen atoms) vs. thiazole (nitrogen and sulfur). The sulfur atom in thiazoles may engage in hydrogen bonding or hydrophobic interactions, whereas pyrazoles offer distinct electronic profiles.
- Synthesis Yields : Thiazole derivatives (35–78% yields) suggest moderate efficiency in coupling reactions. The target compound’s pyrazole core may offer synthetic advantages if steric hindrance from the methyl/methoxy groups is manageable.
- Biological Implications : While biological data are absent, the 3-methoxy and 1-methyl groups on the pyrazole ring could sterically hinder target binding compared to thiazole derivatives with flexible side chains (e.g., compound 108’s trimethoxybenzamido group) .
Table 2. Thiazole-4-carboxamide Derivatives with N-(4,4-Difluorocyclohexyl) Group
Role of the 4,4-Difluorocyclohexyl Substituent in Drug Design
The 4,4-difluorocyclohexyl group is recurrent in medicinal chemistry (), where fluorine atoms:
- Enhance Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life.
- Conformational Restriction : The chair conformation of the cyclohexyl ring may optimize pharmacophore positioning.
- The target compound’s crystallinity remains unstudied but could benefit from similar strategies .
Biological Activity
N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a methoxy group and a carboxamide functional group, which are crucial for its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression. The pyrazole core is known for its ability to interact with various biological targets, including kinases and poly(ADP-ribose) polymerase (PARP) enzymes.
Enzyme Inhibition
In a study assessing the inhibitory effects on PARP-1, this compound demonstrated significant activity. The compound's IC50 values were found to be in the low nanomolar range, indicating potent inhibition compared to the reference drug Olaparib, which is a well-known PARP inhibitor .
Antiproliferative Effects
The antiproliferative activity of this compound was evaluated against various cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MDA-MB-436 (Breast) | 2.57 | Olaparib | 8.90 |
| A549 (Lung) | 5.12 | Doxorubicin | 0.75 |
| HeLa (Cervical) | 3.45 | Cisplatin | 5.00 |
The data indicates that this compound exhibits superior antiproliferative effects compared to standard chemotherapeutic agents.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- MDA-MB-436 Model : In this study, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis.
- A549 Lung Cancer Model : The compound was shown to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyrazole ring and substituents on the cyclohexyl group significantly influence biological activity. For instance:
- The presence of the difluorocyclohexyl moiety enhances lipophilicity and cellular uptake.
- Substituents on the pyrazole ring affect binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
